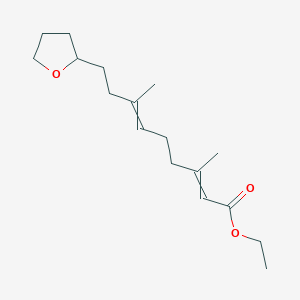
Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is an organic compound with a complex structure that includes an ethyl ester group, multiple methyl groups, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate typically involves multi-step organic reactions. One common method includes the esterification of 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. The oxolane ring and methyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure but with an amide group instead of an ester.
3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid: The acid form of the compound.
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienol: The alcohol form of the compound.
Uniqueness
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is unique due to its combination of an ethyl ester group, multiple methyl groups, and an oxolane ring. This combination imparts specific chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
60470-32-8 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-4-19-17(18)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3 |
Clave InChI |
JCYQWDALBRMEOG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)CCC=C(C)CCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
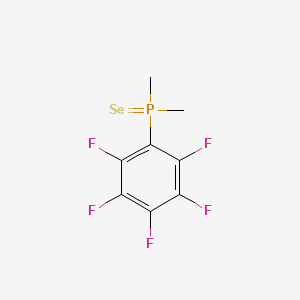
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
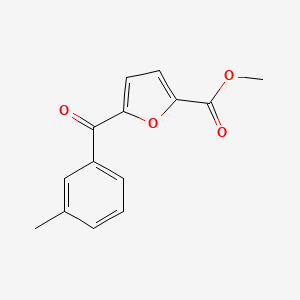
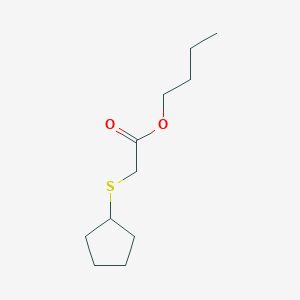
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)
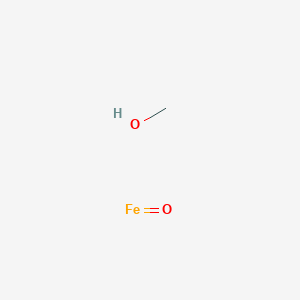
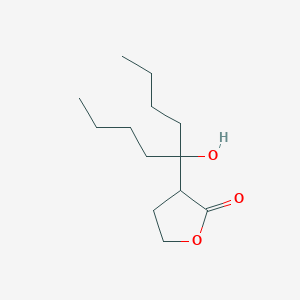
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
